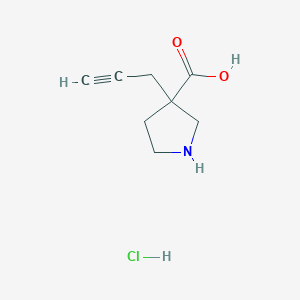

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a prop-2-ynyl group, and a carboxylic acid moiety, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with prop-2-yn-1-ol and pyrrolidine-3-carboxylic acid.

Reaction Steps: The prop-2-yn-1-ol is first converted to its corresponding halide, followed by nucleophilic substitution with pyrrolidine-3-carboxylic acid.

Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane.

Industrial Production Methods:

Scale-Up: The laboratory synthesis is scaled up using industrial reactors.

Purification: The product is purified using crystallization or chromatography techniques.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Various nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: 3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid.

Reduction: 3-(Prop-2-yn-1-yl)pyrrolidine-3-ol.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

科学的研究の応用

While a comprehensive profile of "3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride" is not fully available across the search results, here's what can be gathered regarding its properties, related compounds, and applications.

Overview

this compound is a chemical compound with potential applications in various scientific fields . Pyrrolidine derivatives, in general, are used in organic synthesis, enzyme inhibition studies, and as ligands in biochemical assays.

Related Compounds and Derivatives

- 3-carboxy-2-oxo-1-pyrrolidine derivatives: These are useful in the synthesis of 2-oxo-1-pyrrolidine derivatives .

- Pyrrolidine-3-carboxylic acid derivatives: These can be synthesized via organocatalytic enantioselective Michael reactions .

- Branched alkyl pyrrolidine-3-carboxylic acids .

- 1-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride .

Potential Applications

- Organic Synthesis: Pyrrolidine compounds are employed as building blocks, particularly in the synthesis of heterocyclic compounds.

- Enzyme Inhibition: They are valuable in studying enzyme inhibitors and serve as ligands in biochemical assays.

- Pharmaceutical Intermediates: These compounds can be used in the production of fine chemicals and as intermediates in the synthesis of pharmaceuticals. Crystalline forms of pyrrolidine derivatives may be suitable for preparing pharmaceutical compositions .

作用機序

The compound exerts its effects through interactions with specific molecular targets. The pyrrolidine ring can bind to enzymes or receptors, while the carboxylic acid group can form hydrogen bonds with biological molecules. The exact mechanism depends on the specific application and target.

類似化合物との比較

Pyrrolidine-3-carboxylic acid: Lacks the prop-2-ynyl group.

Prop-2-yn-1-ylamine: Lacks the pyrrolidine ring.

Pyrrolidine-3-ol: Lacks the carboxylic acid group.

生物活性

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride, also known as (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, is a compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrrolidine ring and a propyne substituent, suggests various biological activities that warrant detailed exploration.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₂ClNO₂ |

| Molecular Weight | 189.64 g/mol |

| CAS Number | 1217828-88-0 |

| IUPAC Name | (2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid; hydrochloride |

| PubChem CID | 45026928 |

Anticancer Potential

Research has indicated that pyrrolidine derivatives, including this compound, exhibit anticancer properties. A study highlighted its ability to inhibit specific cancer cell lines, suggesting it may interfere with cellular proliferation pathways. The compound's mechanism may involve modulation of kinase activity, which is crucial in cancer progression.

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated effective inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are critical for assessing the compound's potential as an antibacterial agent.

Case Studies

- Cell Proliferation Assays : In a recent study, this compound was tested against ovarian cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value suggesting significant cytotoxicity at higher concentrations.

- Antioxidant Activity : Another investigation assessed the compound's ability to mitigate oxidative stress in human liver cells. The results showed that treatment with the compound increased antioxidant enzyme activities while reducing markers of oxidative damage.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Kinase Inhibition : It may inhibit key kinases involved in cancer signaling pathways.

- Antioxidant Properties : The compound appears to enhance the cellular antioxidant defense system, thereby protecting cells from oxidative damage.

Safety Profile

Safety assessments indicate that while the compound exhibits biological activity, it also carries certain risks. Hazard statements include potential toxicity upon ingestion (H302). Proper handling and safety precautions are recommended when working with this compound.

特性

IUPAC Name |

3-prop-2-ynylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFIYSSJFSANPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCNC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。